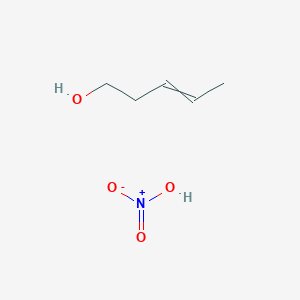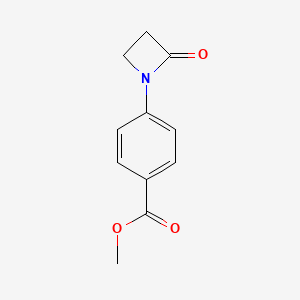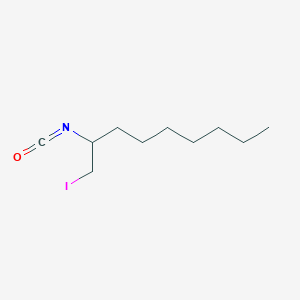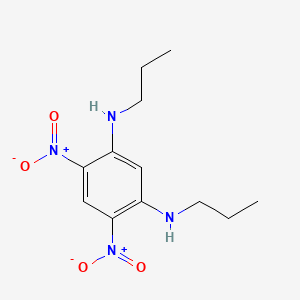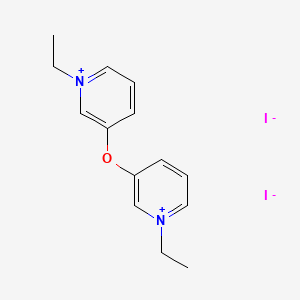
3,3'-Oxybis(1-ethylpyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is a chemical compound characterized by the presence of two 1-ethylpyridin-1-ium groups connected via an oxygen bridge, with two iodide ions as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide typically involves the reaction of 1-ethylpyridinium salts with an appropriate oxygen-containing bridging agent. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodide ions can be substituted with other anions through appropriate chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halide exchange reactions using silver nitrate or other halide salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce compounds with different anions.
Scientific Research Applications
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
1-Ethylpyridin-1-ium chloride: A related compound with similar structural features but different counterions.
1-Ethylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with distinct anionic components.
Uniqueness: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is unique due to its oxygen-bridged structure and the presence of iodide ions. This structural uniqueness may confer specific chemical and physical properties that differentiate it from other related compounds.
Properties
CAS No. |
88151-89-7 |
|---|---|
Molecular Formula |
C14H18I2N2O |
Molecular Weight |
484.11 g/mol |
IUPAC Name |
1-ethyl-3-(1-ethylpyridin-1-ium-3-yl)oxypyridin-1-ium;diiodide |
InChI |
InChI=1S/C14H18N2O.2HI/c1-3-15-9-5-7-13(11-15)17-14-8-6-10-16(4-2)12-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HWPZVPDLVWZLBL-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)OC2=C[N+](=CC=C2)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)
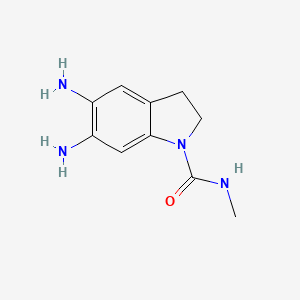

![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)



![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
